p-(Octadecyl)toluene
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Overview
Description
p-(Octadecyl)toluene: is an organic compound with the molecular formula C25H44 and a molecular weight of 344.6169 g/mol . It is a derivative of toluene, where the para position of the benzene ring is substituted with an octadecyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of p-toluenesulfonate: One common method involves the reaction of n-octadecyl p-toluenesulfonate with p-tolylmagnesium bromide . This reaction typically requires a Grignard reagent and is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Grafting and Sol-Gel Methods: In some cases, octadecyl groups can be grafted onto silica surfaces using sol-gel methods.
Industrial Production Methods: Industrial production of p-(Octadecyl)toluene often involves large-scale alkylation reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(Octadecyl)toluene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated compounds.
Scientific Research Applications
Chemistry:
Surface Modification: p-(Octadecyl)toluene is used to modify silica surfaces to control hydrophobicity and hydrophilicity.
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a stationary phase for the separation of various compounds.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of p-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface, which can interact with other hydrophobic molecules or surfaces. This property is utilized in applications such as chromatography and surface modification.
Comparison with Similar Compounds
p-(Octadecyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(Hexadecyl)toluene: Similar structure but with a shorter hexadecyl chain.
Uniqueness: p-(Octadecyl)toluene is unique due to its specific combination of a long octadecyl chain and a methyl-substituted benzene ring. This combination provides distinct hydrophobic properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94135-41-8 |
---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methyl-4-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22-20-24(2)21-23-25/h20-23H,3-19H2,1-2H3 |
InChI Key |
GZOSYOSHWZZRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origin of Product |
United States |
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